ethyl 1-azidocyclobutane-1-carboxylate
Overview
Description
Ethyl 1-azidocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-azidocyclobutane-1-carboxylate is a chemical compound used in various synthesis processes. One study demonstrates its role in the preparation of differentially protected 1-aminocyclobutane carboxylic acid, serving as a key intermediate in organic synthesis (Kim & Wood, 2004). Similarly, this compound is involved in oxidative ring-opening reactions, as seen in the study on the reaction with RuO4 (Graziano et al., 1996).
Role in Ethylene Biosynthesis
This compound has been studied in relation to ethylene biosynthesis in plants. An updated methodology for analyzing metabolites and enzyme activities of ethylene biosynthesis includes the measurement of related compounds like 1-aminocyclopropane-1-carboxylic acid (Bulens et al., 2011). The structure, catalytic activity, and evolutionary relationships of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene synthesis, are also pertinent to the study of this compound (Jakubowicz, 2002).
Polymerization and Material Science
In the field of polymerization and material science, this compound derivatives have been synthesized for various applications. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, involving ethyl derivatives, are studied for creating materials with unique properties (Drujon et al., 1993).
Medicinal Chemistry and Drug Development
While the request excludes information on drug use, dosage, and side effects, it is worth noting that derivatives of this compound have been evaluated for their potential in medicinal chemistry, such as in antimalarial activities (Ningsanont et al., 2003).
Advanced Organic Synthesis and Molecular Structures
Studies also explore the compound's role in advanced organic synthesis and the determination of molecular structures, as seen in the research on the synthesis of benzo[c]azocanones and related compounds (Behler et al., 2011).
Properties
IUPAC Name |
ethyl 1-azidocyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-6(11)7(9-10-8)4-3-5-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUMFHJJXYRBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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